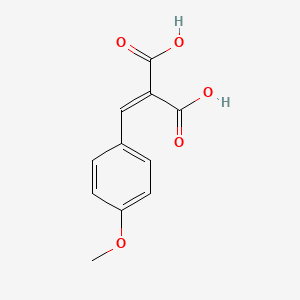

2-(4-Methoxybenzylidene)malonic acid

Description

Contextualization within Malonic Acid Derivatives Chemistry

Malonic acid, with its two carboxylic acid groups separated by a single methylene (B1212753) group, is a cornerstone in organic chemistry. bhu.ac.inhmdb.ca Its derivatives are widely used as intermediates in the synthesis of a vast array of compounds, including pharmaceuticals and specialty polyesters. atamankimya.com The chemistry of malonic acid is characterized by the reactivity of the central methylene group, which is activated by the two adjacent carboxyl groups, and the potential for decarboxylation. nih.gov

2-(4-Methoxybenzylidene)malonic acid is a direct descendant of malonic acid, where the active methylene has been condensed with 4-methoxybenzaldehyde (B44291). This transformation introduces an aromatic moiety and an α,β-unsaturated system, significantly influencing the molecule's reactivity and potential applications. The methoxy (B1213986) group on the benzene (B151609) ring further modulates the electronic properties of the compound.

The primary synthetic route to this compound and its derivatives is the Knoevenagel condensation. organicchemistrydata.orgnih.gov This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid or its esters. organicchemistrydata.orgnih.gov The reaction typically proceeds via a nucleophilic addition followed by a dehydration step to yield the benzylidene product. fluorochem.co.ukresearchgate.net

Table 1: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| This compound | ||

| Molecular Formula | C₁₁H₁₀O₅ | chemicalbook.com |

| Molecular Weight | 222.19 g/mol | chemicalbook.com |

| Related Compound: Malonic Acid | ||

| Molecular Formula | C₃H₄O₄ | tcichemicals.com |

| Molecular Weight | 104.061 g/mol | tcichemicals.com |

| Melting Point | 135-137 °C (decomposes) | tcichemicals.com |

| Solubility in Water | 763 g/L | atamankimya.comtcichemicals.com |

| pKa1 | 2.83 | tcichemicals.com |

| pKa2 | 5.69 | tcichemicals.com |

| Related Compound: Dimethyl 2-(4-methoxybenzylidene)malonate | ||

| Molecular Formula | C₁₃H₁₄O₅ | nist.gov |

| Molecular Weight | 250.25 g/mol | nist.gov |

| Melting Point | 57.0 to 61.0 °C | nist.gov |

| Solubility | Soluble in Methanol (B129727) | nist.gov |

Significance of the α,β-Unsaturated Dicarboxylic Acid Framework

The defining feature of this compound is its α,β-unsaturated dicarboxylic acid framework. This arrangement of functional groups imparts a unique reactivity profile to the molecule. The carbon-carbon double bond is activated by the two electron-withdrawing carboxyl groups, making it susceptible to nucleophilic attack through conjugate addition, also known as Michael addition. nist.gov This reactivity allows for the introduction of a wide variety of substituents at the β-position, further expanding the synthetic utility of the compound.

Furthermore, the presence of the two carboxylic acid groups allows for a range of chemical transformations. They can be converted into esters, amides, and other acid derivatives, providing handles for further functionalization or for the construction of polymeric materials. nih.gov The dicarboxylic acid moiety also plays a crucial role in the decarboxylation reactions that are characteristic of malonic acid derivatives, often leading to the formation of cinnamic acid derivatives upon heating. nih.gov

Overview of Academic Research Trajectories

Academic research on this compound and its close derivatives has primarily focused on their synthesis and potential as biologically active molecules. One notable area of investigation is their role as inhibitors of Toll-like receptor 4 (TLR4) signaling. nist.gov In a study aimed at identifying small molecule inhibitors of the TLR4 pathway, a series of arylidene malonate analogs, including this compound, were synthesized and evaluated for their ability to suppress lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage cells. nist.gov

The research demonstrated that while the malonic acid derivatives were generally less active than their corresponding ester analogs, they still exhibited efficacy as TLR4 signaling inhibitors. nist.gov This line of inquiry highlights the potential of the this compound scaffold as a starting point for the development of novel anti-inflammatory agents. nist.gov

Table 2: Spectroscopic Data

| Compound | 1H NMR (Solvent) | 13C NMR (Solvent) | IR (cm⁻¹) | Source |

|---|---|---|---|---|

| This compound | δ 7.78 (s, 1H), 7.50 – 7.46 (m, 1H), 7.46 – 7.41 (m, 1H), 7.14 – 7.07 (m, 1H), 7.01 – 6.96 (m, 1H) (DMSO) | No specific data found | No specific data found | nist.gov |

| Dimethyl 2-(4-methoxybenzylidene)malonate | δ 7.72 (s, 1H), 7.39 (d, J = 6.8 Hz, 2H), 6.90 (d, J = 6.8 Hz, 2H), 3.87 (s, 3H), 3.84 (s, 6H) (CDCl₃) | No specific data found | No specific data found | nist.gov |

| Malonic Acid | δ 171.0 (C=O), 41.5 (CH₂) (H₂O) | Broad O-H stretch (~3000), C=O stretch (~1700) | hmdb.ca |

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-methoxyphenyl)methylidene]propanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c1-16-8-4-2-7(3-5-8)6-9(10(12)13)11(14)15/h2-6H,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXHQRJWUMDWGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Methoxybenzylidene Malonic Acid and Its Analogues

Knoevenagel Condensation Approaches

The Knoevenagel condensation is adaptable to a wide range of reaction conditions, from traditional methods using organic bases to more modern, environmentally friendly protocols. wikipedia.orgnumberanalytics.com

In an effort to develop more sustainable synthetic procedures, several green chemistry approaches for the Knoevenagel condensation have been explored. These methods aim to reduce or eliminate the use of hazardous substances. Protocols have been developed using environmentally benign catalysts and solvents, such as ammonium (B1175870) salts in place of more toxic traditional catalysts like pyridine (B92270). researchgate.nettue.nl Some procedures utilize aqueous media, such as an ethanol/water mixture, to carry out the condensation, which is considered an eco-friendly approach. researchgate.net

Further advancing green methodologies, solvent-free condensation techniques have been successfully implemented. tue.nlresearchgate.net These reactions can be facilitated by methods like mechanochemistry, where mechanical force (e.g., ball milling) initiates the chemical reaction, often without any solvent and sometimes without a catalyst. researchgate.netbeilstein-journals.org

Weakly basic amines are common catalysts for the Knoevenagel condensation. wikipedia.orgthermofisher.com

Piperidine (B6355638): Piperidine is a frequently used organocatalyst for this transformation. For instance, the synthesis of dimethyl 2-(4-methoxybenzylidene)malonate, a direct precursor to the target acid, is achieved through a piperidine-catalyzed Knoevenagel condensation of dimethyl malonate with 4-methoxybenzaldehyde (B44291). nih.gov Similarly, piperidine can be used to catalyze the reaction between diethyl malonate and various aldehydes. amazonaws.com The reaction is often carried out in a solvent like benzene (B151609), with the removal of water to drive the reaction to completion. nih.gov

Pyrrolidine (B122466): Pyrrolidine has also been investigated as a catalyst for Knoevenagel condensations. In a comparative study reacting 4-methoxybenzaldehyde with thiazolidine-2,4-dione, pyrrolidine demonstrated higher catalytic activity than piperidine, achieving complete conversion with a smaller amount of catalyst. researchgate.net This suggests that pyrrolidine can be a more efficient nucleophile and catalyst for certain condensation reactions compared to piperidine. researchgate.net

Pyridine: In what is known as the Doebner modification of the Knoevenagel condensation, pyridine is often used as both the solvent and the catalyst, particularly when one of the reactants is malonic acid. wikipedia.org This method typically results in condensation followed by decarboxylation. wikipedia.org

To simplify catalyst recovery and product purification, heterogeneous catalysts have been developed for the Knoevenagel condensation. rsc.org These solid-supported catalysts can be easily filtered out from the reaction mixture and often reused, aligning with green chemistry principles. rsc.org Examples include:

Alumina (B75360): Basic alumina has been used to facilitate the Knoevenagel condensation under microwave irradiation. ui.ac.id

Ferrites: Magnetically separable nanoparticles, such as calcium ferrite (B1171679) (CaFe₂O₄), have been employed as efficient and reusable catalysts for the condensation of various aldehydes with active methylene (B1212753) compounds. orientjchem.org

Silica-supported catalysts: Materials like mesoporous silica (B1680970) (MCM-41) functionalized with organic bases such as 4-(dimethylamino)pyridine (DMAP) have shown high catalytic activity and selectivity. nih.gov

The adaptation of the Knoevenagel condensation to flow chemistry systems offers significant advantages in terms of safety, scalability, and control over reaction parameters. wp.csiro.auresearchgate.net In a flow reactor, reagents are continuously pumped through a heated tube or column containing a catalyst, allowing for precise temperature control, efficient mixing, and rapid heat dissipation, which is particularly important for exothermic reactions. wp.csiro.auresearchgate.net This technology is well-suited for industrial-scale production and can be integrated with in-line analysis for real-time monitoring and optimization. wp.csiro.auresearchgate.net

Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis. tue.nl For the Knoevenagel condensation, these conditions can lead to high yields and purity while eliminating the environmental impact and cost associated with solvent use. researchgate.net An essential part of this approach is often the use of environmentally benign ammonium salts as catalysts instead of the traditional pyridine and piperidine. researchgate.nettue.nl The reaction between syringaldehyde (B56468) and malonic acid, for example, has been optimized under solvent-free conditions, followed by decarboxylation in the solid phase. researchgate.net

Precursor Chemistry and Derivative Synthesis

The direct product of the Knoevenagel condensation between 4-methoxybenzaldehyde and malonic acid is 2-(4-methoxybenzylidene)malonic acid. However, it is often synthesized via its ester derivatives, which are then hydrolyzed.

The ester analogues of the target compound are key intermediates. They are typically prepared through a Knoevenagel condensation using the corresponding dialkyl malonate ester and 4-methoxybenzaldehyde.

Dimethyl 2-(4-methoxybenzylidene)malonate: This compound is synthesized via the piperidine-catalyzed Knoevenagel condensation of dimethyl malonate and 4-methoxybenzaldehyde. nih.gov The resulting ester can then be converted to this compound through hydrolysis with a base like potassium hydroxide (B78521), achieving a yield of 54%. nih.gov

Diethyl 2-(4-methoxybenzylidene)malonate: The synthesis of this ester follows a similar path, using diethyl malonate as the starting material. Gelatine immobilized on a polymeric support has been shown to effectively catalyze the condensation of diethyl malonate with various aldehydes, including 4-methoxybenzaldehyde, at room temperature in DMSO. amazonaws.com Another method involves the Verley-Doebner modification, where a half-ester of malonic acid is condensed with the aldehyde in the presence of pyridine and β-alanine. ipp.pt

The following table summarizes the synthesis of this compound from its dimethyl ester precursor. nih.gov

| Step | Reactants | Catalyst/Reagents | Product | Yield |

| 1 | Dimethyl malonate, 4-Methoxybenzaldehyde | Piperidine, Acetic Acid, Benzene | Dimethyl 2-(4-methoxybenzylidene)malonate | 66% |

| 2 | Dimethyl 2-(4-methoxybenzylidene)malonate | Potassium hydroxide, Methanol (B129727), Water | This compound | 54% |

Hydrolysis Pathways to the Free Diacid

The conversion of arylidene malonate diesters to their corresponding dicarboxylic acids is a critical final step in many synthetic sequences. This transformation is typically achieved through hydrolysis, which can be performed under either basic or acidic conditions.

Base-catalyzed hydrolysis is a common and effective method. For instance, various arylidene malonate diesters have been successfully converted to their diacid forms by treatment with potassium hydroxide. nih.gov This process involves the saponification of the two ester groups, followed by acidification to protonate the resulting dicarboxylate salt.

Acid-catalyzed hydrolysis presents an alternative route. A patented method for preparing malonic acid from its diester involves heating an aqueous mixture of the diester with an acid-acting catalyst. google.com To drive the reaction to completion, the alcohol formed during hydrolysis is continuously removed by distillation under sub-atmospheric pressure (vacuum). google.com This technique is applicable to the synthesis of substituted malonic acids like the title compound. However, challenges can arise during the hydrolysis of substituted malonates. For example, attempts to hydrolyze diethyl 2-(perfluorophenyl)malonate to the corresponding diacid under both acidic and basic conditions were unsuccessful, instead leading to decarboxylation to form 2-(perfluorophenyl)acetic acid, particularly under vigorous conditions (refluxing HBr and AcOH). beilstein-journals.org This highlights the sensitivity of some arylidene malonic acids to decarboxylation upon heating. beilstein-journals.org

The table below summarizes typical conditions for the hydrolysis of malonate esters.

| Hydrolysis Method | Reagents & Conditions | Product | Reference |

| Base-Catalyzed | Potassium Hydroxide (KOH) | Corresponding Diacid | nih.gov |

| Acid-Catalyzed | Acid-acting catalyst, 50-70°C, sub-atmospheric pressure | Malonic Acid | google.com |

| Acid-Catalyzed (Vigorous) | Aqueous HBr, Acetic Acid (AcOH), reflux | Decarboxylated Acetic Acid Derivative | beilstein-journals.org |

Preparation of Related Arylidene Malonate Derivatives

The primary method for synthesizing arylidene malonate esters is the Knoevenagel condensation. nih.gov This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as a malonic ester, catalyzed by a weak base like piperidine. nih.gov This versatile reaction allows for the preparation of a wide array of arylidene and alkylidene malonates in good yields by varying the carbonyl compound used. nih.gov

The malonic ester synthesis is a broader synthetic procedure that utilizes the reactivity of malonic esters to create mono- and disubstituted acetic acids. uobabylon.edu.iqlibretexts.org The core of this synthesis involves the deprotonation of the malonic ester to form a nucleophilic enolate, which is then alkylated by an alkyl halide. libretexts.org While the classic malonic ester synthesis culminates in hydrolysis and decarboxylation to yield a substituted acetic acid, the intermediate alkylated malonic ester is itself a valuable derivative. uobabylon.edu.iqlibretexts.org

Variations of these methods allow for the creation of diverse structures. For example, using dihaloalkanes in the malonic ester synthesis can lead to the formation of dicarboxylic acids or cyclic compounds. uobabylon.edu.iq The synthesis of related compounds like arylidene malononitrile (B47326) derivatives can also be achieved through similar condensation strategies, often employing green and efficient organo-catalysts. researchgate.net

The following table presents examples of prepared arylidene malonate derivatives.

| Aldehyde Reactant | Malonate Reactant | Product | Reference |

| Various Aldehydes | Dimethyl Malonate | Arylidene Malonate Esters | nih.gov |

| Benzaldehyde (B42025) | Diethyl Malonate | Diethyl 2-benzylidenemalonate | nih.gov |

| Salicylaldehyde | Diethyl Malonate | Salicylaldehyde-derived arylidene malonate | rsc.org |

| Hexafluorobenzene | Sodium Diethyl Malonate | Diethyl 2-(perfluorophenyl)malonate | beilstein-journals.org |

Alternative Synthetic Routes to Activated Olefins

While the Knoevenagel condensation provides a direct route to arylidene malonates, which are themselves activated olefins, recent advancements have focused on alternative ways to harness and modify their reactivity. The electron-withdrawing nature of the two ester groups renders the double bond in arylidene malonates electrophilic, making them susceptible to nucleophilic attack (e.g., Michael addition). However, modern synthetic methods, particularly those involving photoredox catalysis, have enabled a reversal of this innate reactivity, a concept known as umpolung.

This reactivity inversion is achieved through a single-electron reduction of the arylidene malonate. nih.gov In the presence of a photocatalyst and a suitable light source, the arylidene malonate can accept an electron to form a stabilized radical anion. rsc.orgrsc.org This radical anion behaves as a nucleophile, or a β-umpolung operator, enabling reactions that are otherwise inaccessible. nih.govrsc.org

This strategy has been employed in several novel transformations:

Intermolecular Radical-Radical Arylations: The generated radical anion can undergo cross-coupling with other radical species, such as arene radicals derived from cyanoarenes, to form diaryl malonates in excellent yields. nih.gov

Reductive Annulations: In a cooperative catalytic system using both a Lewis acid and a photocatalyst, salicylaldehyde-derived arylidene malonates can be reduced to a radical anion enolate. rsc.org This intermediate can then undergo intramolecular conjugate addition with a tethered unsaturated electrophile to construct densely functionalized chromane (B1220400) rings and other heterocyclic structures. rsc.org

Multi-component Reactions: Light-mediated Knoevenagel condensation can be followed by a one-electron reduction of the transient arylidene malonate. The resulting radical anion can then react with electrophiles in a multi-component fashion, demonstrating the potential for one-pot syntheses of complex molecules. rsc.org

These photoredox methods represent a significant departure from traditional two-electron pathways and set the stage for developing new synthetic strategies based on the versatile reactivity of arylidene malonates as activated olefins. nih.govrsc.org

The table below outlines these alternative activation methods.

| Method | Key Intermediate | Subsequent Reaction | Product Type | Reference |

| Photoredox Catalysis | Stabilized Radical Anion | Radical-Radical Cross-Coupling | Diaryl Malonates | nih.gov |

| Lewis Acid/Photoredox Cooperative Catalysis | Radical Anion Enolate | Intramolecular Conjugate Addition (Annulation) | Chromanes and other Heterocycles | rsc.org |

| Photoactivated One-Electron Reduction | Transient Radical Anion | Addition to Electrophiles (Multi-component) | Complex functionalized molecules | rsc.org |

Reaction Chemistry and Mechanistic Investigations of 2 4 Methoxybenzylidene Malonic Acid

Reactivity of the Activated Olefinic Bond

The defining feature of 2-(4-methoxybenzylidene)malonic acid is its α,β-unsaturated carbonyl system. The benzylidene group is conjugated with the two carboxylic acid moieties, creating an electron-deficient olefinic bond. This electronic arrangement makes the β-carbon a prime target for nucleophilic attack.

Nucleophilic Addition Reactions (e.g., Michael Addition)

The activated double bond in this compound and its ester derivatives readily undergoes nucleophilic addition. This reaction, often referred to as a Michael addition or conjugate addition, is a cornerstone of its reactivity. google.com In this process, a nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system. google.com The resulting negative charge is delocalized across the carboxylate and enolate system before being protonated, leading to a saturated adduct. google.com

The general mechanism involves the attack of a nucleophile on the β-carbon, which pushes the π-electrons of the double bond to form a carbanion at the α-carbon, stabilized by the adjacent carboxyl groups. This intermediate is then protonated to yield the final product. A wide variety of nucleophiles can be employed in this reaction. The Michael reaction, specifically involving the addition of enolates to conjugated carbonyls, is a prominent example. google.com Other effective nucleophiles include Gilman reagents and secondary amines. google.com

While direct studies on this compound are specific, the reactivity of the broader class of benzylidene malonates is well-documented. For instance, Lewis acids have been shown to catalyze the hydroarylation of benzylidene malonates with phenols, yielding 3,4-disubstituted dihydrocoumarins through a hydroarylation-lactonization sequence.

Table 1: Examples of Nucleophilic Addition to Benzylidene Malonate Scaffolds

| Michael Acceptor | Nucleophile/Reagent | Catalyst | Product Type | Ref |

|---|---|---|---|---|

| Benzylidene Malonate Ester | Phenol | TiCl₄ | trans-Substituted Dihydrocoumarin | nih.gov |

| β-Nitrostyrene | Dimethyl Malonate | Bifunctional Cinchonine Derivative | γ-Nitro-α,α-diester | chemicalbook.com |

| 2-Cyclopenten-1-one | Dimethyl Malonate | Ga-Na-BINOL Complex | 3-(1,3-dimethoxy-1,3-dioxopropan-2-yl)cyclopentan-1-one | google.com |

| Conjugated Carbonyls | Secondary Amines | - | 3-Aminocarbonyl | google.com |

Nucleophilic Vinylic Substitution (SNV) Pathways of Analogous Systems

Nucleophilic vinylic substitution (SNV) is a reaction pathway where a nucleophile replaces a leaving group situated on a vinylic carbon. While less common than addition for electron-poor alkenes, it is a possible reaction pathway under certain conditions. Theoretical studies on analogous systems, such as methoxyethene and 4H-pyran-4-one, provide insight into the potential mechanisms.

The reaction can proceed through different mechanisms, but a common pathway involves the initial addition of the nucleophile to the double bond to form a tetrahedral intermediate. This is followed by the elimination of the leaving group to restore the double bond. For this to occur on a scaffold like this compound, one of the groups on the double bond would need to function as a leaving group. Computational studies on the reaction of a hydroxide (B78521) ion with systems like 3-methoxypropenal show that the rate-determining step can be either the initial nucleophilic addition or the subsequent elimination of the leaving group, depending on the specific structure and reaction phase (gas or aqueous solution). In aqueous solution, the addition of the hydroxide ion is typically the rate-determining step for these analogous systems.

Decarboxylation Processes in Malonic Acid Derivatives

Malonic acid and its derivatives are well-known for undergoing decarboxylation upon heating. This process is particularly facile for β-dicarboxylic acids and β-keto acids. The mechanism involves the formation of a cyclic, six-membered transition state where the carboxyl hydrogen is transferred to the carbonyl oxygen of the other carboxyl group, leading to a C-C bond cleavage that releases carbon dioxide and forms an enol intermediate. This enol then rapidly tautomerizes to the more stable monocarboxylic acid product.

For α,β-unsaturated malonic acids like this compound, the decarboxylation can also proceed, though the mechanism and conditions may vary. Modern methods have been developed to facilitate decarboxylation under milder conditions. One such method employs an organic photoredox catalyst system to achieve direct double decarboxylation of malonic acid derivatives. Another approach uses N,N'-carbonyldiimidazole (CDI) at room temperature to promote a mild decarboxylative activation, forming a carbonyl imidazole (B134444) intermediate that can be trapped by various nucleophiles. This latter method avoids harsh thermal conditions and proceeds through a proposed ketene (B1206846) intermediate.

Table 2: Decarboxylation Methods for Malonic Acid Derivatives

| Method | Reagents/Catalyst | Conditions | Key Feature | Ref |

|---|---|---|---|---|

| Thermal Decarboxylation | Heat | High Temperature | Classic method, proceeds via cyclic transition state | |

| Photoredox Catalysis | Fukuzumi acridinium (B8443388) photooxidant, Ph₂S₂, Hünig's base | Visible Light, TFE Solvent | Mild hydrodecarboxylation of various carboxylic acids | |

| CDI-Mediated | N,N'-Carbonyldiimidazole (CDI) | Room Temperature | Forms a reactive carbonyl imidazole intermediate | |

| Krapcho Decarboxylation | LiCl, H₂O, DMSO (or aqueous microwave) | Microwave/Heat | Effective for alkyl malonate esters |

Cyclization Reactions and Heterocycle Formation

The structural framework of this compound is a versatile building block for the synthesis of cyclic and heterocyclic compounds.

Annulation Reactions with this compound Scaffolds

The scaffold of this compound and its esters is well-suited for annulation reactions, where a new ring is formed onto the existing structure. A notable example is the Lewis acid-catalyzed reaction of benzylidene malonates with phenols. nih.gov This reaction proceeds via a hydroarylation of the activated double bond, followed by an intramolecular transesterification (lactonization) to yield 3,4-disubstituted dihydrocoumarins with high diastereoselectivity for the trans isomer. nih.gov

Table 3: Annulation Reactions with Malonate-Derived Scaffolds

| Scaffold | Reagents | Catalyst/Conditions | Product | Ref |

|---|---|---|---|---|

| Benzylidene Malonate Ester | Phenol | TiCl₄, CH₂Cl₂, 0 °C | Dihydrocoumarin | nih.gov |

| 2-Methoxy-malonic Diester | Formamidine (B1211174) Salt | Sodium Methoxide | Pyrimidine (B1678525) Ring | |

| Tetronic Acid (analog) | Aryl Aldehyde, Amine | Knoevenagel, then Michael/Cyclization | Fused Pyridines |

Functional Group Transformations and Derivatization

The structure of this compound, featuring two carboxylic acid groups and an electron-rich α,β-unsaturated system, allows for a variety of chemical transformations. These reactions enable the synthesis of a diverse range of derivatives by modifying the carboxylic acid functions or the carbon-carbon double bond.

The carboxylic acid moieties of this compound are readily converted into esters and amides, which are common derivatives. tue.nl

Esterification: The dicarboxylic acid can be converted to its corresponding diester through standard esterification procedures. For instance, the reaction of this compound with an alcohol, typically in the presence of an acid catalyst, yields the dialkyl or diaryl ester. A notable example is the synthesis of Dimethyl 2-(4-methoxybenzylidene)malonate, which has been prepared with a reported yield of 66%. fhsu.edu The general reaction involves heating the acid with an excess of alcohol (like methanol (B129727) or ethanol) and a catalytic amount of a strong acid. Alternatively, malonic esters can be synthesized by reacting the corresponding malonyl chloride with an alcohol. tue.nl

| Reactant | Ester Product | Reported Yield | Reference |

|---|---|---|---|

| This compound | Dimethyl 2-(4-methoxybenzylidene)malonate | 66% | fhsu.edu |

| This compound | Diethyl 2-(4-methoxybenzylidene)malonate | Data Not Available |

Amidation: The formation of amides from this compound can be achieved by first converting the carboxylic acid groups into more reactive intermediates, such as acid chlorides, or by using standard peptide coupling reagents. Malonyl chloride is a useful intermediate for obtaining diamides. tue.nl A general approach involves reacting the activated acid derivative with a primary or secondary amine. While specific examples for this compound are not prevalent in the reviewed literature, methods for analogous compounds are well-established. For example, amide derivatives of the structurally related N3-(4-methoxyfumaroyl)-(S)-2,3-diaminopropanoic acid were synthesized by reacting the N-protected acid with various amines. orientjchem.org This methodology is broadly applicable to the amidation of carboxylic acids.

The conjugated carbon-carbon double bond in this compound is a key site for reactivity, particularly for reduction and oxidation reactions.

Reduction: The α,β-unsaturated double bond can be selectively reduced to a single bond, yielding the corresponding saturated derivative, 2-(4-methoxybenzyl)malonic acid. This transformation is significant as the presence of the Michael acceptor system is often crucial for the biological activity of arylidene malonates. fhsu.edu The reduction of this double bond in a similar compound was shown to lead to a complete loss of its inhibitory activity against TLR4 signaling, demonstrating the importance of the unsaturated system. fhsu.edu Standard catalytic hydrogenation methods, using catalysts like palladium on carbon (Pd/C) with a hydrogen source, are typically effective for this type of reduction.

Oxidation: The electron-rich double bond is susceptible to various oxidation reactions, providing pathways to vicinal diols, epoxides, or cleavage products.

Epoxidation: The double bond can be converted to an epoxide, a three-membered cyclic ether. This is commonly achieved using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). orientjchem.orgchemistrysteps.com The reaction proceeds via the electrophilic transfer of an oxygen atom from the peroxyacid to the nucleophilic alkene. orientjchem.orgresearchgate.net Metal-catalyzed systems, sometimes using hydrogen peroxide as the terminal oxidant, also provide an efficient route to epoxides under mild conditions. orientjchem.orgorganic-chemistry.org

Dihydroxylation: The alkene can be oxidized to a vicinal diol (a glycol), with two hydroxyl groups added across the double bond. Syn-dihydroxylation, where both hydroxyl groups add to the same face of the double bond, can be accomplished using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). wikipedia.orglibretexts.orgyoutube.com Anti-dihydroxylation is typically a two-step process involving initial epoxidation followed by acid-catalyzed ring-opening with water. chemistrysteps.comlibretexts.org

Oxidative Cleavage: Under more forceful oxidizing conditions, the double bond can be cleaved entirely. Ozonolysis (O₃) is a classic method for this transformation. libretexts.orglibretexts.org Depending on the workup conditions, the products can be aldehydes or carboxylic acids. A reductive workup (e.g., with zinc dust or dimethyl sulfide) would cleave the double bond of this compound to yield 4-methoxybenzaldehyde (B44291) and a glyoxylic acid derivative. libretexts.orglibretexts.org An oxidative workup (e.g., with hydrogen peroxide) would oxidize the aldehyde fragments further to carboxylic acids. libretexts.orgyoutube.comyoutube.com Strong oxidants like hot, concentrated potassium permanganate also cause oxidative cleavage of the double bond. youtube.comyoutube.com

Reaction Kinetics and Thermodynamic Analyses

The formation of this compound is most commonly achieved through the Knoevenagel condensation, specifically the Doebner modification, which involves the reaction of an aldehyde (4-methoxybenzaldehyde) with a compound containing an active methylene (B1212753) group (malonic acid). thieme.comwikipedia.org

Reaction Kinetics and Mechanistic Investigations: The Knoevenagel condensation is typically base-catalyzed. Weak bases like amines (e.g., piperidine (B6355638), pyridine) or their salts are often used to avoid the self-condensation of the aldehyde. wikipedia.org The mechanism involves the deprotonation of malonic acid to form a nucleophilic enolate ion. This enolate then attacks the carbonyl carbon of 4-methoxybenzaldehyde in a nucleophilic addition step. The resulting aldol-type intermediate subsequently undergoes dehydration (elimination of a water molecule) to form the stable, conjugated product, this compound. wikipedia.org

Kinetic studies of related Knoevenagel condensations have shown that the reaction rate can be influenced by several factors, including the nature of the catalyst, solvent, and temperature. frontiersin.org Some studies have noted an induction period, suggesting the reaction may proceed via an autocatalytic pathway where an in-situ formed intermediate acts as the true catalyst. tue.nl For the reaction between benzaldehyde (B42025) and malonic acid, a proposed mechanism involves the formation of a double Schiff base from the aldehyde and ammonia (B1221849) (from an ammonium (B1175870) salt catalyst) as the catalytically active species. tue.nl When the reaction is performed using malonic acid in a solvent like pyridine (B92270) (the Doebner modification), the condensation is often followed by a spontaneous decarboxylation if heated, leading to the formation of cinnamic acid derivatives. fhsu.eduwikipedia.org However, under milder conditions, the benzylidenemalonic acid can be isolated.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, utilized to investigate the electronic structure and properties of many-body systems like 2-(4-Methoxybenzylidene)malonic acid. irjweb.comnih.gov DFT methods, such as B3LYP, are frequently employed with various basis sets (e.g., 6-31G(d) or 6-311++G(d,p)) to calculate the molecule's properties in its ground state. nih.govmdpi.com

Geometry optimization is a fundamental computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. nepjol.info For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis is crucial for flexible molecules, as it involves identifying various possible spatial arrangements, known as conformers, and ranking them by their relative stability. nih.gov This analysis is essential because the reactivity and physical properties of a molecule can be heavily influenced by its preferred conformation. nih.gov Computational tools can systematically explore the conformational space to locate the global minimum energy conformer, which is the most likely structure to be observed experimentally. arxiv.org The process often starts with structures generated by force fields, which are then refined through more accurate DFT re-optimizations. nih.gov

Table 1: Representative Calculated Geometrical Parameters for a Benzylidene Malonic Acid Derivative

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| C=C (alkene) | ~1.35 Å | |

| C-O (methoxy) | ~1.36 Å | |

| C=O (carboxyl) | ~1.21 Å | |

| C-O (carboxyl) | ~1.35 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| C-O-C (methoxy) | ~118° | |

| O=C-O (carboxyl) | ~124° |

Note: The values presented are typical and serve as an illustrative example based on calculations for structurally similar compounds.

The electronic properties of a molecule are primarily governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are key descriptors of a molecule's chemical reactivity, kinetic stability, and electronic transitions. irjweb.comnepjol.info

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nepjol.info Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. physchemres.org The energy gap can be correlated with the intramolecular charge transfer (ICT) that occurs within the molecule. researchgate.net DFT calculations are a standard method for determining these energy values. physchemres.orgresearchgate.net For organic molecules of similar complexity, these calculated energy gaps typically range from 3 to 5 eV. nepjol.inforesearchgate.net

Table 2: Representative Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| EHOMO | -6.44 |

| ELUMO | -1.50 |

| Energy Gap (ΔE) | 4.94 |

Note: These values are based on a representative DFT calculation for a stable organic molecule and illustrate the typical output of such an analysis. nepjol.info

Vibrational analysis through DFT calculations is a powerful tool for interpreting and assigning experimental spectroscopic data, such as that from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. nih.gov By calculating the vibrational frequencies and their corresponding intensities, researchers can create a theoretical spectrum that can be compared with the experimental one. mdpi.comvjst.vn

A complete assignment of the fundamental vibrational modes, including stretching, bending, and torsional motions of the chemical bonds, can be achieved. mdpi.com Potential Energy Distribution (PED) analysis is often performed to quantify the contribution of individual internal coordinates to each normal mode, providing a detailed and unambiguous assignment of the spectral bands. researchgate.net This correlation between theoretical and experimental spectra serves as a confirmation of the optimized molecular structure. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, offering insights into the dynamic nature of this compound that static models cannot capture. MD simulations model the movements of atoms and molecules over a period of time by iteratively solving Newton's equations of motion. rsc.org

For this compound, MD simulations can be used to explore its conformational flexibility in different environments, such as in solution. nih.gov These simulations can reveal how the molecule interacts with solvent molecules, like water, and can help in understanding processes like aggregation or its behavior at interfaces. rsc.org The generation of a molecular topology or force field is a prerequisite for such simulations, and resources exist for generating these for novel molecules. uq.edu.au Furthermore, MD simulations are instrumental in studying the stability of a ligand within a protein's active site, which is crucial for applications in drug design. nih.gov

Intermolecular Interaction Analysis

Hirshfeld surface analysis is a modern computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govscirp.org The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined in a way that partitions the crystal's electron density into molecular fragments. mdpi.com

This surface can be mapped with various properties, most commonly dnorm, which is a normalized contact distance. The dnorm map uses a color scale (typically red, white, and blue) to highlight regions of close intermolecular contacts. Red spots indicate shorter contacts with negative dnorm values, often corresponding to hydrogen bonds, while blue regions represent longer contacts with positive dnorm values. scirp.org

Derived from the Hirshfeld surface, the 2D fingerprint plot is a unique summary of all intermolecular interactions in the crystal. crystalexplorer.net It is a two-dimensional histogram of the distances from the surface to the nearest atom interior (di) and exterior (de) to the surface. nih.gov The plot provides quantitative information about the percentage contribution of different types of interactions to the total crystal packing. nih.gov For organic molecules, common interactions include H···H, O···H/H···O, and C···H/H···C contacts. nih.govresearchgate.net The shape and features of the fingerprint plot, such as sharp spikes or "wings," are characteristic of specific interaction types like strong hydrogen bonds or π-stacking interactions, respectively. researchgate.net

Table 3: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Related Methoxybenzylidene Compound

| Interaction Type | Contribution (%) |

| H···H | 62.6% |

| C···H/H···C | 15.8% |

| O···H/H···O | 15.3% |

| Other | < 5% |

Note: This data is from a Hirshfeld analysis of (±)-N′-(2-hydroxy-3-methoxybenzylidene)-2-(4-isobutylphenyl)propionohydrazide and serves as a representative example of the quantitative data obtained from such an analysis. nih.gov

Reduced Density Gradient (RDG) and Atom in Molecules (AIM) Theory

Theoretical and computational chemistry provides powerful tools for understanding the intricate bonding and non-covalent interactions within a molecule. For this compound, Reduced Density Gradient (RDG) and Atoms in Molecules (AIM) analyses are particularly insightful.

The RDG method is a computational tool used to visualize and characterize non-covalent interactions (NCIs) in real space. mdpi.com It is based on the electron density (ρ) and its gradient (∇ρ). By plotting the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density, different types of interactions can be identified. mdpi.com These interactions include strong attractive interactions like hydrogen bonds, weaker van der Waals interactions, and repulsive steric clashes. mdpi.com

The Atoms in Molecules (AIM) theory, developed by Richard Bader, provides a method to partition a molecule into atomic basins based on the topology of the electron density. This allows for the quantitative characterization of chemical bonds and other interactions. Critical points in the electron density are located and analyzed to determine the nature of the interaction between atoms.

Intramolecular hydrogen bonding is likely to occur between the carboxylic acid groups and between a carboxylic acid group and the oxygen of the methoxy (B1213986) group. These interactions would be identifiable in an RDG plot as spikes at negative values of the electron density, indicating attractive forces. The AIM analysis would show bond paths and bond critical points between the hydrogen and oxygen atoms involved, with specific values of the electron density and its Laplacian at the critical point characterizing the strength of the hydrogen bond.

A hypothetical application of RDG and AIM to analyze the non-covalent interactions in this compound is summarized in the table below.

| Non-Covalent Interaction Type | Expected RDG Signature | Expected AIM Signature |

| Intramolecular Hydrogen Bond (e.g., between carboxylic acid groups) | Sharp spike at negative sign(λ₂)ρ values | Bond path between H and O atoms with a bond critical point (BCP) |

| van der Waals Interactions (e.g., between the phenyl ring and alkyl chain) | Broad, low-density regions | - |

| Steric Repulsion (e.g., between ortho hydrogens of the phenyl ring and the carboxylic acid groups) | Spikes at positive sign(λ₂)ρ values | - |

Reaction Mechanism Elucidation via Computational Modeling

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction between p-anisaldehyde and malonic acid. researchgate.net Computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in elucidating the detailed mechanism of this and similar reactions. acs.org

The Knoevenagel condensation is generally a base-catalyzed reaction. researchgate.net The mechanism involves the deprotonation of the active methylene (B1212753) compound (malonic acid) to form a carbanion, which then acts as a nucleophile. researchgate.net This is followed by a nucleophilic attack on the carbonyl carbon of the aldehyde (p-anisaldehyde), leading to an aldol-type addition product. Subsequent dehydration yields the final α,β-unsaturated compound. researchgate.net

A proposed mechanism for the formation of this compound is depicted in the following steps:

Deprotonation: A base removes a proton from the α-carbon of malonic acid, forming a resonance-stabilized enolate ion.

Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of p-anisaldehyde.

Protonation: The resulting alkoxide intermediate is protonated, typically by the conjugate acid of the base catalyst, to form a β-hydroxy dicarboxylic acid.

Dehydration: This intermediate undergoes dehydration (elimination of a water molecule) to form the final product, this compound.

Computational studies on similar Knoevenagel condensations have provided quantitative insights into the energetics of these steps. For example, DFT calculations on the reaction of benzaldehyde (B42025) with various active methylene compounds have shown that the initial deprotonation and the subsequent C-C bond formation are key steps with distinct energy barriers. acs.org While specific energy values for the reaction to form this compound require a dedicated computational study, the general profile is expected to be similar.

The table below outlines the key intermediates in the proposed reaction mechanism.

| Step | Intermediate Name |

| 1 | Malonic acid enolate |

| 2 | Alkoxide addition product |

| 3 | β-hydroxy dicarboxylic acid |

| 4 | This compound |

It is important to note that the reaction can sometimes be followed by a decarboxylation step, especially if heated in the presence of a base like pyridine (B92270), which would lead to p-methoxycinnamic acid. researchgate.net Computational studies can also model this subsequent reaction pathway to determine the conditions that favor the formation of the desired dicarboxylic acid product.

Advanced Applications in Materials Science and Organic Synthesis

Role as Versatile Building Blocks in Multistep Organic Synthesis

In organic synthesis, "building blocks" are relatively simple molecules that can be pieced together to construct more complex structures. sigmaaldrich.com 2-(4-Methoxybenzylidene)malonic acid and its derivatives, such as diethyl arylidenemalonates, are considered versatile building blocks because their multiple functional groups can participate in a wide array of chemical transformations. scirp.org The reactivity of the carbon-carbon double bond, combined with the two carboxylic acid groups on the malonate fragment, allows chemists to use this molecule as a starting point for creating a variety of other compounds. scirp.orgrsc.org

The general class of arylidene malonates is frequently prepared through Knoevenagel condensations, which involve the reaction of an aldehyde (in this case, 4-methoxybenzaldehyde) with an active methylene (B1212753) compound like malonic acid. scirp.org This accessibility makes it a readily available platform for further chemical elaboration. The strategic placement of its functional groups enables its use in tandem reactions, where multiple chemical bonds are formed in a single sequence, leading to a rapid increase in molecular complexity. acs.org This capability is highly valued in modern organic synthesis for its efficiency. researchgate.net

The construction of complex molecules, particularly those found in nature (natural products), requires starting materials that offer precise control over the final structure. nih.gov Building blocks like alkoxyallenes and other activated carbonyl compounds are instrumental in these multi-step syntheses. rsc.orgresearchgate.net The framework of this compound is embedded within more complex molecular architectures, serving as a key intermediate.

While a direct total synthesis of a specific natural product using this compound as the initial precursor is not prominently documented, its structural motifs are relevant. The arylidene malonate unit can be modified through various synthetic operations, such as reduction, cycloaddition, or functional group interconversion, to generate stereochemically rich and complex carbocyclic and heterocyclic systems that are core components of many bioactive natural products. rsc.orgnih.gov The ability to use such building blocks facilitates the construction of intricate molecular frameworks from simpler, readily available chemicals. researchgate.net

Heterocyclic compounds, which contain rings with at least one non-carbon atom (like nitrogen, oxygen, or sulfur), are of immense importance in medicinal chemistry and materials science. Arylidene derivatives are well-established synthons for creating a wide variety of these ring systems. scirp.org The electron-deficient double bond in this compound and its esters is highly reactive towards nucleophiles, making it an ideal substrate for cyclization reactions.

Research has shown that related arylidene compounds can be used to synthesize a diverse range of heterocycles. For example, they can react with various reagents to form pyrimidines, pyrazolines, and isoxazoles. scirp.org Other documented applications include the synthesis of more complex fused heterocyclic systems. The strategic use of different reaction partners and catalysts allows for the creation of a library of distinct heterocyclic structures from a common arylidene malonate precursor. mdpi.comnih.gov

Examples of Heterocyclic Systems from Arylidene Precursors

This table illustrates various heterocyclic compounds that can be synthesized using arylidene derivatives, highlighting the versatility of these building blocks.

| Heterocyclic Class | Key Reagents/Conditions | Significance | Reference |

|---|---|---|---|

| Pyrazolines | Reaction with hydrazine (B178648) derivatives | Common scaffolds in pharmaceuticals | scirp.org |

| Isoxazoles | Reaction with hydroxylamine (B1172632) or via denitrogenative cyclization | Bioactive compounds with diverse applications | scirp.orgmdpi.com |

| Pyrimidines | Condensation with urea (B33335) or thiourea (B124793) derivatives | Core structures in nucleic acids and drugs | scirp.org |

| Thiazolopyrimidines | Multicomponent reaction with 4-hydroxycoumarin, 2-aminobenzothiazole, etc. | Potent catalytically synthesized compounds | nih.gov |

| Pyrazolo[1,5-a]pyridines | Cyclization of pyridine-derived triazoles | Novel light-emitting materials | rsc.org |

Integration into Polymer and Polyester Chemistry

The diester derivative of this compound, dimethyl 2-(4-methoxybenzylidene)malonate, finds applications in polymer science, particularly as a polymer additive. tcichemicals.com It is listed as a UV absorbent, which means it can be incorporated into plastic resins to protect them from degradation caused by ultraviolet light. tcichemicals.comnih.gov

Furthermore, the core structure is relevant to the development of specialized polymers. For instance, related benzylidene acetal-protected sugar derivatives have been used to create pH-responsive hydrogels. mdpi.com These materials can change their properties, such as transitioning from a gel to a solution, in response to acidic conditions. mdpi.com This behavior is attributed to the acid-labile nature of the benzylidene group. The diacid functionality of this compound itself makes it a potential monomer for the synthesis of polyesters and polyamides through condensation polymerization, where the dicarboxylic acid reacts with diols or diamines to form long polymer chains.

Development of Optoelectronic Chromophores

Optoelectronic materials interact with light and electricity and are fundamental to technologies like LEDs and optical data transmission. soton.ac.uk The performance of these materials often relies on organic molecules called chromophores, which absorb and emit light. An effective chromophore typically consists of an electron-donating group and an electron-withdrawing group connected by a π-conjugated bridge. soton.ac.uk

The structure of this compound fits this model. The methoxy (B1213986) group (-OCH₃) on the phenyl ring acts as an electron donor, while the dicarbonyl system of the malonate portion acts as an electron acceptor. These two ends are connected by the benzylidene double bond, which serves as a π-bridge. This arrangement facilitates intramolecular charge transfer, a key property for nonlinear optical activity and other optoelectronic applications. While this specific molecule may not be a high-performance chromophore itself, its fundamental structure serves as a scaffold for designing more sophisticated optoelectronic materials. soton.ac.uk For example, related heterocyclic systems derived from similar precursors have been shown to be blue light emitters. rsc.org

Catalytic Applications or Ligand Design

While this compound is not primarily known as a catalyst itself, its structural components are relevant to catalysis and ligand design. The malonic acid fragment has been used to prepare novel catalysts, such as when combined with the amino acid valine to form a deep eutectic solvent that acts as an efficient catalyst for green synthesis of heterocycles. nih.gov

The two carboxylic acid groups in this compound can act as a bidentate ligand, meaning they can bind to a metal ion at two points. This makes the molecule a candidate for use in coordination chemistry and the design of metal-based catalysts. In structure-based ligand design, molecules are engineered to fit precisely into the active site of a protein or a metal center to modulate its activity. nih.gov The defined geometry and functional groups of this compound provide a rigid scaffold that could be functionalized to create highly specific ligands for various catalytic processes.

Future Research Directions and Unexplored Avenues

Investigation of Novel Catalytic Systems for Synthesis

The primary synthesis of 2-(4-methoxybenzylidene)malonic acid often relies on the Knoevenagel condensation. While effective, there is considerable room to explore novel catalytic systems that offer improved yields, milder reaction conditions, and greater catalyst recyclability.

Future work could focus on catalysts that have shown promise in related transformations. For instance, natural deep eutectic solvents (DES), such as a valine and malonic acid-based system, have been successfully used as catalysts for the green synthesis of other complex heterocyclic compounds. nih.gov Investigating the applicability of such DES systems to the Knoevenagel condensation between 4-methoxybenzaldehyde (B44291) and malonic acid could offer a sustainable, solvent-free synthetic route. nih.gov Furthermore, malonic acid itself has been identified as a green and biodegradable catalyst for multi-component reactions leading to other valuable chemical structures. ui.ac.idui.ac.idsemanticscholar.org Research into its auto-catalytic potential or its use in a bifunctional capacity for the synthesis of its own derivatives presents an intriguing possibility.

| Potential Catalytic System | Rationale for Investigation | Potential Advantages |

| Deep Eutectic Solvents (DES) | Proven efficacy in green synthesis of related compounds. nih.gov | Biodegradable, low cost, potential for solvent-free conditions. |

| Bifunctional Organocatalysts | Ability to co-activate nucleophiles and electrophiles. nih.gov | High stereoselectivity, mild reaction conditions. |

| Magnetic Nanoparticle Catalysts | Used for synthesizing dihydro-2-oxypyrroles. ui.ac.id | Easy separation and recyclability, high efficiency. |

| Biodegradable Acid Catalysts | Malonic acid and glutamic acid have catalyzed other multi-component reactions. ui.ac.idui.ac.id | Low cost, environmentally benign, operational simplicity. |

Exploration of Asymmetric Transformations

The development of chiral derivatives of this compound is a significant area for future exploration, given the importance of enantiomerically pure compounds. Asymmetric synthesis methods could unlock new applications for this scaffold.

Research should be directed towards applying established asymmetric strategies to this specific molecule. Bifunctional organocatalysts, which combine functionalities like a (thio)urea and a tertiary amine, have been used to create axially chiral compounds and could be adapted for this purpose. nih.gov Other promising techniques include phase-transfer catalyzed hydrolysis using chiral catalysts derived from cinchona alkaloids and the use of chiral auxiliaries like menthol (B31143) or oxazolidinones to direct benzylation. usm.edu While past research on similar substrates has presented challenges, it provides a valuable foundation for developing a successful enantioselective synthesis of benzyl-substituted malonic acid esters and their derivatives. usm.edu The goal would be to translate specific molecular conformations into axial chirality, a technique successfully demonstrated for other complex molecules. nih.gov

Advanced Mechanistic Studies of Complex Reactions

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for process optimization and innovation. While the general pathways of reactions like the Knoevenagel condensation and malonic ester synthesis are known, advanced studies can reveal subtle but critical details. youtube.commasterorganicchemistry.com

Development of Green and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly integral to modern synthetic chemistry. Future research must prioritize the development of environmentally benign methods for producing this compound and its derivatives.

A primary focus should be on minimizing or eliminating the use of hazardous solvents. Research has demonstrated the feasibility of solvent-free, one-pot condensation reactions using biodegradable catalysts like malonic acid or deep eutectic solvents. nih.govui.ac.id These methods offer significant advantages, including operational simplicity, short reaction times, high yields, and no need for chromatographic purification. ui.ac.idui.ac.id Exploring these conditions for the synthesis of this compound is a logical next step. The use of catalysts that are themselves natural or derived from natural products, such as valine, glutamic acid, or even caffeine, represents another key avenue for sustainable synthesis. nih.govui.ac.id

| Green Chemistry Approach | Specific Implementation | Expected Benefit |

| Solvent-Free Synthesis | Utilize deep eutectic solvents or conduct reactions neat at elevated temperatures. nih.gov | Reduced solvent waste, simplified workup. |

| Biodegradable Catalysts | Employ malonic acid, amino acids, or other natural products as catalysts. ui.ac.idui.ac.id | Lowered toxicity, reduced cost, improved sustainability. |

| One-Pot, Multi-Component Reactions | Design a synthesis pathway that combines several steps without isolating intermediates. nih.govui.ac.id | Increased efficiency, reduced waste generation. |

Computational Prediction and Validation of New Derivatives

Computational chemistry provides powerful tools for accelerating the discovery of new molecules with desired properties. In silico methods can be used to design and screen novel derivatives of this compound before committing to laboratory synthesis.

Future research can leverage molecular docking and virtual screening to predict the biological activity of new derivatives against therapeutic targets. nih.govnih.gov For instance, computational analysis has been used to evaluate related compounds for potential in treating neurological disorders by calculating their binding affinity against specific receptors. nih.gov Density Functional Theory (DFT) can be employed to understand the electronic properties of derivatives and to study reaction mechanisms, such as keto-enol tautomerization, which can be critical for the molecule's behavior. nih.govosti.govnih.gov These computational predictions can guide the synthesis of the most promising candidates, which can then be validated through experimental evaluation, creating a highly efficient discovery pipeline. nih.gov

Expansion into Emerging Material Science Applications

The structural features of this compound make it an attractive building block for advanced materials. Its parent compound, malonic acid, is already used as a precursor for polyesters, a crosslinker in powder coatings, and a component of surgical adhesives. atamankimya.comatamanchemicals.comatamankimya.com

Future research should explore the incorporation of this compound into novel polymers and functional materials. The presence of the methoxybenzylidene group could impart specific properties, such as pH-responsiveness, as seen in related p-methoxybenzylidene acetal-protected glucosamine (B1671600) derivatives that act as hydrogelators for drug delivery. mdpi.com These hydrogels demonstrate the ability to transition from a gel to a solution in response to acidic environments, enabling sustained drug release. mdpi.com Additionally, the core structure is similar to malonyl dihydrazide derivatives that have been investigated as effective corrosion inhibitors for carbon steel in acidic media. researchgate.net This suggests that derivatives of this compound could be developed for applications in protective coatings and smart materials that respond to environmental stimuli. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-(4-Methoxybenzylidene)malonic acid, and how do reaction conditions influence yield?

- Methodology :

- Knoevenagel condensation is commonly employed, reacting malonic acid with 4-methoxybenzaldehyde under acidic or basic catalysis. reports a 54% yield using DMSO as solvent and room-temperature conditions, with NMR (δ 7.78 ppm for the benzylidene proton) confirming structure .

- Microwave-assisted synthesis ( ) improves reaction efficiency and purity. For example, potassium carbonate under ultrasound irradiation achieves faster cyclization and higher reproducibility for related 4-methoxybenzylidene derivatives .

- Key variables : Solvent polarity, catalyst type (e.g., piperidine vs. acetic acid), and temperature. Lower yields (<50%) are observed with steric hindrance or competing side reactions (e.g., ester hydrolysis) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Analytical techniques :

- 1H NMR : The benzylidene proton appears as a singlet at δ ~7.7–7.8 ppm, while the methoxy group resonates at δ ~3.8 ppm. Carboxylic acid protons (if unesterified) are observed at δ ~12–13 ppm .

- HPLC-MS : highlights HPLC for tracking photochemical decomposition products, ensuring purity >95% .

- Single-crystal XRD : provides crystallographic parameters (e.g., triclinic system, space group P1) for analogous compounds, guiding structural validation .

Advanced Research Questions

Q. What contradictions exist between experimental and computational data on the aggregation behavior of this compound in aerosol models?

- Experimental vs. computational findings :

- Molecular dynamics (MD) simulations () predict large spherical aggregates for malonic acid derivatives, contrasting with oxalic acid’s polydisperse clusters. However, experimental validation is limited due to temperature-dependent phase transitions (e.g., liquid-like vs. crystalline aggregates) .

- Resolution strategy :

- Combine Raman spectroscopy (to track phase changes) with atomic force microscopy (AFM) to compare simulated aggregation patterns with empirical data .

Q. How does this compound modulate anti-inflammatory pathways, and what experimental models are suitable for mechanistic studies?

- Biological activity :

- and suggest arylidene malonates inhibit TLR4 signaling, reducing carrageenan-induced edema in rat models. Compound 23 (a benzothiazolyl malonamic acid analog) showed 40–50% inhibition at 10 mg/kg .

- Experimental design :

- In vitro : Use LPS-stimulated RAW264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA.

- In vivo : Adopt the carrageenan-induced paw edema model with dose-response profiling (1–50 mg/kg). Include COX-2 selectivity assays to rule off-target effects .

Q. What discrepancies arise in interpreting the photochemical stability of this compound under UV irradiation?

- Key findings :

- identifies malonyl radicals and hydrogen atoms as primary photodegradation intermediates. However, product profiles differ from Ce⁴⁺-mediated oxidation (e.g., additional decarboxylation products in UV-irradiated samples) .

- Mitigation approach :

- Use spin-trapping agents (e.g., DMPO) in EPR studies to detect transient radicals. Pair with LC-QTOF-MS to resolve degradation pathways .

Methodological Recommendations

- Contradiction analysis : Use multivariate statistics (e.g., LDA in ) to distinguish concentration-dependent effects in spectral or chromatographic data .

- Advanced characterization : Apply ab initio molecular dynamics to model solvent interactions, validated against experimental IR/Raman spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.